8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2305255-67-6
VCID: VC7084130
InChI: InChI=1S/C8H9ClN2.ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;/h2,4,10H,1,3,5H2;1H
SMILES: C1CNCC2=C1C=CN=C2Cl.Cl
Molecular Formula: C8H10Cl2N2
Molecular Weight: 205.08

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

CAS No.: 2305255-67-6

Cat. No.: VC7084130

Molecular Formula: C8H10Cl2N2

Molecular Weight: 205.08

* For research use only. Not for human or veterinary use.

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride - 2305255-67-6

Specification

CAS No. 2305255-67-6
Molecular Formula C8H10Cl2N2
Molecular Weight 205.08
IUPAC Name 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride
Standard InChI InChI=1S/C8H9ClN2.ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;/h2,4,10H,1,3,5H2;1H
Standard InChI Key SNFBYZRDOUKFFV-UHFFFAOYSA-N
SMILES C1CNCC2=C1C=CN=C2Cl.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Molecular Composition

The IUPAC name for this compound is 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride, reflecting its bicyclic structure with a chlorine substituent at the 8-position and a hydrochloride counterion . The molecular formula C8H10Cl2N2\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_2 confirms the presence of two chlorine atoms—one originating from the parent naphthyridine and the other from the hydrochloride salt.

Structural Descriptors and Identifiers

The compound’s SMILES notation, C1CNCC2=C1C=CN=C2Cl.Cl, delineates the partially hydrogenated naphthyridine core with a chlorine atom and hydrochloride moiety. Key identifiers include:

IdentifierValueSource
CAS No.2305255-67-6
InChIKeySNFBYZRDOUKFFV-UHFFFAOYSA-N
PubChem CID138987596
MDL NumberMFCD31810748

Structural and Electronic Characteristics

Core Architecture

The 2,7-naphthyridine scaffold consists of two fused pyridine rings, with nitrogen atoms at positions 2 and 7. Partial hydrogenation of the 1,2,3,4-tetrahydro segment introduces saturation into one ring, enhancing conformational flexibility compared to fully aromatic analogs . The chlorine atom at position 8 contributes to electronic effects, potentially influencing binding interactions in biological systems.

Tautomerism and Protonation States

In aqueous solutions, the hydrochloride salt dissociates into the free base and chloride ions. The protonation site likely resides at the pyridine-like nitrogen (position 7), stabilizing the cation through resonance with the conjugated π-system. This property may enhance solubility relative to the non-ionized form .

Physicochemical Properties

Solubility and Stability

While explicit solubility data are unavailable, the hydrochloride salt form typically improves aqueous solubility compared to the free base. Stability under various pH and temperature conditions remains uncharacterized in public literature, necessitating empirical evaluation for laboratory use .

Spectral Characteristics

No experimental NMR or mass spectrometry data are provided in the sources. Computational predictions using tools like PubChem’s structure-based algorithms could infer vibrational modes and electronic transitions, though experimental validation is essential .

Comparative Analysis with Related Compounds

ParameterHydrochloride FormDihydrochloride FormFree Base
CAS No.2305255-67-6 2193067-92-2 72214139 (Parent CID)
Molecular FormulaC8H10Cl2N2\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_2C8H11Cl3N2\text{C}_8\text{H}_{11}\text{Cl}_3\text{N}_2C8H9ClN2\text{C}_8\text{H}_9\text{Cl}\text{N}_2
Molecular Weight (g/mol)205.08 241.5 169.63
Salt FormMonohydrochlorideDihydrochlorideNone

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